REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:3]=1.CN(CCN(C)C)C.C([Li])CCC.[I:29]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(OCC)C.CCOC(C)=O>[I:29][C:4]1[CH:3]=[C:2]([CH3:1])[N:7]=[CH:6][C:5]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13] |f:4.5.6|
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Name
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|
Quantity
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9 g
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Type
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reactant
|
Smiles
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CC1=CC=C(C=N1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
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6.85 mL
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Type
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reactant
|
Smiles
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CN(C)CCN(C)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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|
Quantity
|
72.1 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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16.8 g
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Type
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reactant
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Smiles
|
II
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
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Smiles
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C(C)OCC
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Name
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Na2S2O3
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Quantity
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300 mL
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Type
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reactant
|
Smiles
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[O-]S(=O)(=S)[O-].[Na+].[Na+]
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Name
|
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Quantity
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200 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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-19.5 (± 5.5) °C
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Type
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CUSTOM
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Details
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The orange suspension was stirred for 1.25 hours at temperatures between −14 to −25° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise over 20 minutes
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Duration
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20 min
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Type
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ADDITION
|
Details
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was added dropwise over 45 minutes below −68° C
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Duration
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45 min
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Type
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STIRRING
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Details
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The resulting mixture was stirred at −75° C. for 30 minutes
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Duration
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30 min
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Type
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STIRRING
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Details
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before stirring in an ice bath for 1.75 hours
|
Duration
|
1.75 h
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted twice with EtOAc (100 mL)
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Type
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WASH
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Details
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The organic layers were washed with 10% aqueous Na2S2O3 solution (100 mL) and brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
|
Details
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treated with silica gel (30 g)
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Type
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CUSTOM
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Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
The compound was purified by silica gel chromatography on a 330 g column
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Type
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WASH
|
Details
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eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50)
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Type
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CUSTOM
|
Details
|
purified by silica gel chromatography on a 120 g column
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Type
|
WASH
|
Details
|
eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50)
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Type
|
ADDITION
|
Details
|
The product containing fractions
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Type
|
CUSTOM
|
Details
|
evaporated until a suspension
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Type
|
CUSTOM
|
Details
|
formed
|
Type
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FILTRATION
|
Details
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which was filtered
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Type
|
WASH
|
Details
|
washed with n-heptane
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
|
Smiles
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IC1=C(C=NC(=C1)C)NC(OC(C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |